2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine is an organic compound that features a pyrimidine ring substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine typically involves the reaction of pyrimidin-4-amine with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base under mild conditions . The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other electrophiles.
Major Products
Oxidation: Boronic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and therapeutic applications. The pyrimidine ring can interact with nucleic acids and proteins, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Phenylboronic acid pinacol ester
- Pinacolborane
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine is unique due to its combination of a boronic ester group and a pyrimidine ringIts ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H16BN3O2 |
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Molecular Weight |
221.07 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)8-13-6-5-7(12)14-8/h5-6H,1-4H3,(H2,12,13,14) |
InChI Key |
SCCYMRLTMNONMJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=N2)N |
Origin of Product |
United States |
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